alpha-Tocopherol-d6 Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope-Labeled Internal Standard for Vitamin E Measurement

One key application of alpha-Tocopherol-d6 Acetate is as an internal standard for measuring alpha-Tocopherol levels in biological samples. Scientists employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) to quantify vitamin E in blood, tissues, and food sources [, ]. Alpha-Tocopherol-d6 Acetate serves as an internal standard because it possesses nearly identical chemical properties to alpha-Tocopherol, but with the added mass of the deuterium atoms. This allows for the researchers to compare the signal of the analyte (alpha-Tocopherol) with the internal standard throughout the analysis. The known concentration of the isotopically labelled standard allows for the calculation of the unknown concentration of alpha-Tocopherol in the sample [, ].

Research on Vitamin E Metabolism and Absorption

Due to its close resemblance to alpha-Tocopherol, alpha-Tocopherol-d6 Acetate can be used to investigate vitamin E metabolism and absorption in vivo (within a living organism) studies. Researchers can administer a known amount of alpha-Tocopherol-d6 Acetate to a research subject and track its presence in various tissues and biological fluids over time. This allows them to gain insights into how the body absorbs, transports, and utilizes vitamin E [].

Alpha-Tocopherol-d6 Acetate is a deuterated form of alpha-tocopherol acetate, a lipid-soluble compound that is a derivative of vitamin E. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. The chemical formula for alpha-tocopherol-d6 acetate is C₂₉H₄₄D₆O₂, and its molecular weight is approximately 436.74 g/mol .

Alpha-tocopherol itself is known for its significant antioxidant properties, primarily due to its ability to donate hydrogen atoms to free radicals, thereby interrupting lipid peroxidation processes . This unique property makes it an essential nutrient in human health, contributing to the protection of cell membranes and other lipids from oxidative damage.

- Alpha-tocopherol-d6 acetate is likely to share similar safety profiles with alpha-tocopherol. Vitamin E is generally considered safe for consumption in recommended doses, with minimal toxicity reported.

- However, excessive intake of vitamin E supplements can cause side effects like nausea, diarrhea, and increased bleeding risk.

- Hydrolysis: It can be hydrolyzed to yield alpha-tocopherol and acetic acid in the presence of water and an acid or base catalyst.

- Oxidation: Under certain conditions, it may oxidize to form various metabolites, including tocopheryl quinone, which can exhibit different biological activities .

- Reactions with Free Radicals: As an antioxidant, alpha-tocopherol-d6 acetate can react with free radicals, donating hydrogen atoms and thus neutralizing their reactivity .

Alpha-Tocopherol-d6 Acetate exhibits various biological activities primarily associated with its antioxidant properties. It plays a crucial role in:

- Cell Protection: By preventing oxidative stress, it helps protect cellular structures from damage.

- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation .

- Nutritional Significance: As a form of vitamin E, it is essential for maintaining healthy skin and eyes and supporting immune function .

Alpha-Tocopherol-d6 Acetate can be synthesized through several methods:

- Deuteration of Alpha-Tocopherol Acetate: This involves the substitution of hydrogen atoms with deuterium in the alpha-tocopherol acetate structure using deuterated reagents under controlled conditions.

- Chemical Synthesis: The compound can also be synthesized via multi-step organic synthesis techniques that involve the formation of the chromanol nucleus followed by esterification with deuterated acetic acid.

- Biotransformation: Some methods may utilize microbial or enzymatic processes to selectively incorporate deuterium into the molecule .

Alpha-Tocopherol-d6 Acetate has several applications:

- Research Tool: It serves as a stable isotope-labeled compound used in pharmacokinetic studies and metabolic research to trace vitamin E metabolism in biological systems .

- Nutritional Studies: It is utilized in studies assessing vitamin E absorption and bioavailability due to its ability to mimic natural alpha-tocopherol while allowing for precise tracking within metabolic pathways.

- Cosmetic Formulations: Its antioxidant properties make it valuable in skin care products aimed at reducing oxidative damage and promoting skin health .

Research has indicated that alpha-tocopherol-d6 acetate interacts with various biological systems:

- Metabolic Pathways: It influences pathways involving cytochrome P450 enzymes that are responsible for the metabolism of fat-soluble vitamins .

- Drug Interactions: Studies suggest potential interactions with other fat-soluble vitamins (like vitamin K) and medications that may affect absorption or efficacy .

- Nutrigenomics: The variability in metabolism among individuals highlights the importance of understanding how genetic factors influence responses to alpha-tocopherol supplementation .

Several compounds share structural or functional similarities with alpha-tocopherol-d6 acetate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Alpha-Tocopherol | Same chromanol nucleus | Natural form of vitamin E; widely studied |

| Gamma-Tocopherol | Similar structure | Different biological activities; less potent antioxidant |

| Alpha-Tocopheryl Acetate | Ester form | Less bioactive than tocopherols but used in supplements |

| Delta-Tocopherol | Similar nucleus | Exhibits different antioxidant properties |

| Tocotrienols | Similar backbone | More potent antioxidants; different health benefits |

Alpha-Tocopherol-d6 Acetate's uniqueness lies in its deuterated nature, allowing for precise tracking in metabolic studies while retaining the essential antioxidant properties characteristic of vitamin E derivatives. Its use as a research tool distinguishes it from other tocopherols and tocotrienols, which may not provide the same level of traceability in biological systems.

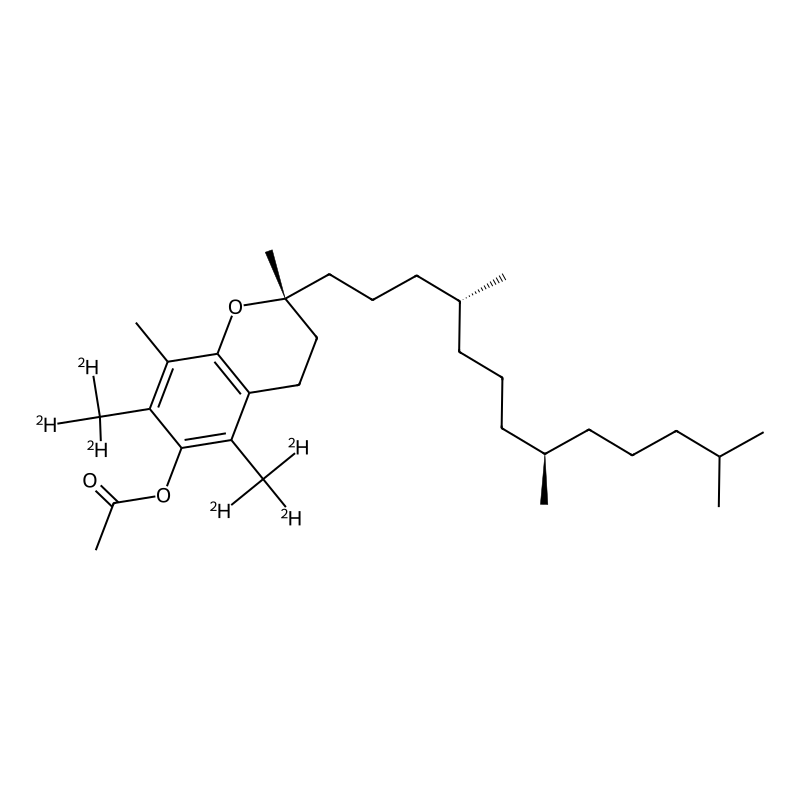

Molecular Structure and Formula (C31H46D6O3)

Alpha-Tocopherol-d6 Acetate represents a deuterium-labeled isotopomer of the naturally occurring vitamin E acetate ester, characterized by the molecular formula C31H46D6O3 [2] [3]. The compound possesses a molecular weight of 478.78 grams per mole, representing an increase of 6.04 daltons compared to the non-deuterated alpha-tocopherol acetate (472.74 g/mol) [2] [15]. This mass difference arises from the systematic replacement of six hydrogen atoms with deuterium isotopes positioned strategically within the chromanol ring system [15] [34].

The fundamental molecular architecture consists of a chromanol ring system fused to a saturated phytyl side chain, with an acetate ester functionality protecting the phenolic hydroxyl group [1]. The chromanol nucleus contains four methyl substituents at positions 5, 7, and 8 of the benzopyran framework, along with a methyl group at position 2 where the phytyl chain attachment occurs [1] [12]. The phytyl side chain extends as a fifteen-carbon saturated hydrocarbon chain bearing three methyl branches at positions 4, 8, and 12, maintaining the characteristic lipophilic properties essential for membrane incorporation [12] [19].

The deuterium labeling specifically targets the methyl groups at positions 5 and 7 of the chromanol ring, with each methyl group containing three deuterium atoms (CD3) [15] [34]. This labeling pattern creates the designation "d6" indicating the total number of deuterium atoms incorporated into the molecular structure [15]. The acetate ester moiety remains unlabeled, preserving the original chemical reactivity and hydrolytic characteristics of the parent compound [20].

| Property | Value |

|---|---|

| Chemical Name | [(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

| CAS Registry Number | 143731-16-2 |

| Molecular Formula | C31H46D6O3 |

| Molecular Weight | 478.78 g/mol |

| Molecular Weight (non-deuterated) | 472.74 g/mol |

| Deuterium Count | 6 deuterium atoms |

| Isotopic Mass Shift | +6.04 Da |

Stereochemistry and Isomeric Configurations

Alpha-Tocopherol-d6 Acetate exhibits three distinct chiral centers located at carbon-2 of the chromanol ring and carbons 4' and 8' of the phytyl side chain [10] [12] [13]. The naturally occurring stereoisomer maintains the RRR configuration, designating the R-stereochemistry at all three asymmetric centers [8] [10] [12]. This specific stereochemical arrangement corresponds to the biologically active form preferentially recognized by the alpha-tocopherol transfer protein in hepatic metabolism [11] [13].

The carbon-2 stereocenter represents the attachment point where the phytyl side chain connects to the chromanol ring system [12] [13]. This stereocenter adopts the R-configuration, positioning the phytyl chain in the thermodynamically favored equatorial orientation [12]. The 4' and 8' stereocenters within the phytyl chain similarly maintain R-configurations, establishing the natural diastereomeric relationship observed in plant-derived tocopherols [10] [12].

Synthetic alpha-tocopherol preparations typically contain eight possible stereoisomers resulting from the three chiral centers, including four 2R configurations (RSS, RRS, RSR, RRR) and four 2S configurations (SRR, SSR, SRS, SSS) [10] [11]. However, only the 2R-stereoisomers demonstrate biological activity due to the specificity of the alpha-tocopherol transfer protein for the R-configuration at carbon-2 [11] [13]. The 2S-stereoisomers exhibit low affinity for this transfer protein and undergo rapid hepatic metabolism [11].

The RRR-stereoisomer demonstrates preferential bioavailability compared to synthetic racemic mixtures, with biokinetic studies revealing RRR to all-racemic ratios of approximately 1.35:1 in plasma concentration and area under the curve measurements [35] [36]. This preferential accumulation reflects the stereoselective nature of tocopherol transport and tissue distribution mechanisms [13] [35].

| Stereocenter | Configuration | Description |

|---|---|---|

| Carbon-2 (R) | R-configuration | Chromanol ring attachment point for phytyl chain |

| Carbon-4' (R) | R-configuration | First chiral center in phytyl side chain |

| Carbon-8' (R) | R-configuration | Second chiral center in phytyl side chain |

Deuterium Labeling Patterns and Positional Isomerism

The deuterium labeling pattern in Alpha-Tocopherol-d6 Acetate follows a specific positional arrangement targeting the methyl substituents at positions 5 and 7 of the chromanol ring [15] [34]. Each of these methyl groups undergoes complete deuteration, replacing all three hydrogen atoms with deuterium to form trideuteriomethyl groups (CD3) [15]. This labeling strategy provides optimal mass spectrometric discrimination while maintaining chemical and biological equivalence to the non-deuterated compound [14] [25].

The selection of positions 5 and 7 for deuterium incorporation offers several analytical advantages [15] [17]. These positions remain metabolically stable during biological processing, ensuring that the isotopic label persists throughout pharmacokinetic studies and metabolic investigations [16] [17]. The chromanol ring methylation pattern influences the rate of omega-hydroxylation by cytochrome P450 enzymes, with methyl groups at position 5 reducing susceptibility to metabolic degradation [13].

The deuterium labeling creates distinct mass spectrometric fragmentation patterns that facilitate identification and quantification [25] [29]. The retro-Diels-Alder fragmentation characteristic of tocopherols generates product ions containing the labeled methyl groups, producing diagnostic fragments at mass-to-charge ratios shifted by the deuterium content [29]. These fragmentation patterns enable selective monitoring in complex biological matrices [25] [29].

Alternative deuterium labeling patterns exist for tocopherol derivatives, including d3-labeled compounds targeting single methyl groups or acetate moieties [4] [16]. However, the d6-labeling pattern provides superior mass resolution and reduced potential for isotopic interference in analytical applications [25]. The symmetric labeling of both 5 and 7 positions ensures consistent isotopic effects on nuclear magnetic resonance spectra [17].

| Position | Deuterium Count | Chemical Shift Effect |

|---|---|---|

| C-5 methyl group | 3 (CD3) | Isotope effect on NMR signals |

| C-7 methyl group | 3 (CD3) | Isotope effect on NMR signals |

| Total deuterium atoms | 6 | Mass shift for MS analysis |

Physicochemical Properties and Stability Characteristics

Alpha-Tocopherol-d6 Acetate exhibits physicochemical properties essentially identical to the non-deuterated parent compound, reflecting the minimal impact of deuterium substitution on bulk molecular behavior [2] [20] [22]. The compound appears as a clear, pale yellow to light yellow viscous liquid with characteristic vitamin E acetate properties [20] [22] [24]. The melting point remains consistent with non-deuterated alpha-tocopherol acetate at approximately -27.5 degrees Celsius, while the boiling point under reduced pressure (0.3 mmHg) approaches 224 degrees Celsius [22] [23] [24].

The density of Alpha-Tocopherol-d6 Acetate closely approximates that of the parent compound at 0.96 grams per milliliter at 20 degrees Celsius [22] [24]. The refractive index maintains similarity to non-deuterated material, with values near 1.495 at the sodium D-line [22]. These physical constants demonstrate that deuterium substitution produces negligible effects on the bulk physical properties relevant to handling and formulation applications [20].

Solubility characteristics remain unchanged by deuterium labeling, with the compound demonstrating practical insolubility in water while exhibiting free solubility in organic solvents including acetone, ethanol, and fatty oils [22] [23] [24]. The lipophilic nature essential for biological membrane incorporation persists unaltered [19] [22]. The compound maintains miscibility with chloroform and other non-polar solvents used in analytical extractions [12].

Stability characteristics require particular attention due to the light-sensitive nature of tocopherol derivatives [22] [24]. Alpha-Tocopherol-d6 Acetate demonstrates enhanced stability compared to free tocopherol due to acetate ester protection of the phenolic hydroxyl group [5] [22]. Storage recommendations specify refrigeration at 2-8 degrees Celsius with protection from light to maintain compound integrity [2] [15] [20]. The flash point exceeds 230 degrees Fahrenheit, indicating relatively low fire hazard under normal handling conditions [22] [24].

| Property | Alpha-Tocopherol Acetate | Alpha-Tocopherol-d6 Acetate |

|---|---|---|

| Physical State | Viscous liquid | Viscous liquid |

| Color | Pale yellow to light yellow | Pale yellow to light yellow |

| Melting Point | -27.5°C | Similar to non-deuterated* |

| Boiling Point (0.3 mmHg) | 224°C | Similar to non-deuterated* |

| Density at 20°C | 0.96 g/mL | Similar to non-deuterated* |

| Refractive Index | n20D = 1.495 | Similar to non-deuterated* |

| Flash Point | >230°F (>110°C) | Similar to non-deuterated* |

| Water Solubility | Practically insoluble | Practically insoluble |

| Organic Solvent Solubility | Freely soluble in acetone, ethanol, fatty oils | Freely soluble in acetone, ethanol, fatty oils |

| Storage Temperature | 2-8°C | 2-8°C (protected from light) |

Spectroscopic Properties and Structural Elucidation

The spectroscopic properties of Alpha-Tocopherol-d6 Acetate provide comprehensive structural characterization while demonstrating the specific effects of deuterium labeling on various analytical techniques [25] [27] [28]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 292 nanometers in ethanol and 284 nanometers in alternative solvents, with molar extinction coefficients of 3,260 reciprocal molar reciprocal centimeters at 292 nanometers [1] [28]. These absorption characteristics remain essentially unchanged by deuterium substitution, enabling quantitative analysis using established protocols [1] [30].

Nuclear magnetic resonance spectroscopy demonstrates the most pronounced effects of deuterium labeling [17]. Proton nuclear magnetic resonance spectra exhibit characteristic isotope shifts for signals adjacent to the deuterated methyl groups [17]. The absence of proton signals corresponding to the 5 and 7 methyl positions confirms successful deuterium incorporation [15] [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope effects on carbon signals directly bonded to deuterium atoms, appearing as characteristic multipicity changes and chemical shift perturbations [17].

Mass spectrometry provides the most sensitive detection method for Alpha-Tocopherol-d6 Acetate [25] [27]. Electrospray ionization in positive mode generates protonated molecular ions at mass-to-charge ratio 479.4, representing a 6-dalton shift from the non-deuterated compound [15]. Sodium adduct ions appear at mass-to-charge ratio 501.4 [15]. Negative ionization mode produces deprotonated molecular ions at mass-to-charge ratio 477.4 [27]. Collision-induced dissociation generates characteristic fragmentation patterns that retain the deuterium label in specific product ions [25] [29].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the acetate ester functionality and aromatic chromanol ring system [22]. Carbon-oxygen stretch vibrations of the acetate ester appear near 1750 reciprocal centimeters, while aromatic carbon-carbon stretching modes occur in the 1500-1600 reciprocal centimeter region [22]. The presence of deuterium introduces subtle shifts in carbon-deuterium stretching frequencies compared to carbon-hydrogen vibrations [22].

Fluorescence spectroscopy enables highly sensitive detection with excitation wavelengths of 292 nanometers and emission maxima at 325 nanometers [30]. This fluorescence behavior remains unaffected by deuterium labeling, permitting the use of established fluorometric assays for biological sample analysis [30]. The fluorescence properties facilitate detection limits in the nanogram range for analytical applications [30].

| Technique | Key Characteristics | Analytical Applications |

|---|---|---|

| UV-Vis Absorption | λmax 292 nm (ethanol), 284 nm; ε = 3,260 M-1cm-1 (292 nm) | Quantitative analysis, peak identification |

| 1H NMR | Deuterium-induced isotope shifts for CD3 groups | Structural confirmation, isotopic purity assessment |

| 13C NMR | Isotope effects on 13C signals adjacent to deuterium | Carbon framework elucidation |

| Mass Spectrometry (ESI+) | [M+H]+ m/z 479.4, [M+Na]+ m/z 501.4 | Quantitative analysis, internal standard |

| Mass Spectrometry (ESI-) | [M-H]- m/z 477.4, fragmentation patterns | Fragmentation studies, metabolite identification |

| Infrared Spectroscopy | C=O stretch (acetate), aromatic C=C, C-H/C-D stretches | Functional group identification |

| Fluorescence | Excitation 292 nm, Emission 325 nm | Sensitive detection, biological samples |

The synthesis of alpha-tocopherol-d6 acetate involves multiple strategic approaches that build upon established methodologies for vitamin E production while incorporating specific modifications for deuterium labeling. The fundamental synthetic routes can be categorized into several distinct strategies, each offering unique advantages for research-grade production.

Zinc Halide-Catalyzed Condensation Strategy

The zinc halide-catalyzed condensation represents the most industrially validated approach for alpha-tocopherol synthesis [1] [2]. This methodology employs trimethylhydroquinone and isophytol as primary building blocks in the presence of zinc chloride or zinc bromide catalysts combined with hydrochloric acid in acetic acid solvent systems. The reaction proceeds through a recirculating process where the catalyst system is regenerated and returned to the reaction, achieving yields of 85-92% under optimized conditions [1].

The process operates effectively across a temperature range of 20-200°C, with condensation occurring at moderate temperatures followed by acetylation at elevated conditions. The zinc halide catalyst system demonstrates remarkable efficiency in promoting the condensation reaction while maintaining the structural integrity of the chromanol ring system [2]. Post-condensation, the alpha-tocopherol intermediate requires subsequent acetylation with acetic anhydride to yield the desired acetate ester.

Asymmetric Grignard Methodology

The asymmetric Grignard methodology represents a significant advancement for producing the natural RRR-configuration of alpha-tocopherol [3]. This approach utilizes chiral starting materials and specialized Grignard reagents to achieve stereoselective synthesis, resulting in yields of 80-90% with high stereochemical purity. The methodology operates under relatively mild conditions, typically ambient to 80°C, making it particularly suitable for preserving sensitive functional groups during the synthesis process.

The asymmetric approach addresses the critical challenge of stereochemical control in tocopherol synthesis, as the natural RRR-configuration exhibits superior biological activity compared to synthetic racemic mixtures [3]. This methodology represents the first scalable method for manufacturing the natural form of vitamin E through chemical synthesis, providing significant advantages for research applications requiring high stereochemical purity.

Alternative Catalytic Systems

Iron and ferrous chloride catalysis provides an alternative route utilizing trimethylhydroquinone and phytol or isophytol precursors [4]. This methodology operates at temperatures between 60-120°C and achieves yields of 75-85%, producing alpha-tocopherol mixtures that require subsequent purification and acetylation steps. The iron-based catalyst system offers advantages in terms of catalyst availability and cost-effectiveness for large-scale applications.

The Nafion-catalyzed process represents a solid acid approach that enables direct synthesis of tocopheryl acetate from trimethylhydroquinone diacetate and isophytol [4]. Operating at temperatures between 80-140°C, this methodology achieves yields of 70-80% while eliminating the separate acetylation step required in other approaches. The solid acid catalyst facilitates both condensation and acetylation in a single synthetic operation.

Fluorosulfonate-catalyzed routes utilize specialized catalysts including fluorosulfonates, nitrates, and sulfates to promote the condensation of trimethylhydroquinone derivatives with phytol precursors [5]. These systems operate under mild conditions (40-100°C) and achieve excellent yields of 88-95%, producing alpha-tocopheryl derivatives directly. The fluorosulfonate catalysts demonstrate high activity and selectivity while being recoverable and reusable through water extraction procedures.

Deuteration Techniques and Isotopic Enrichment

The incorporation of deuterium isotopes into the alpha-tocopherol acetate structure requires specialized techniques that ensure high isotopic purity while maintaining the structural and stereochemical integrity of the molecule. Several deuteration strategies have been developed specifically for tocopherol labeling applications.

Deuteromethylation with Perdeutero-paraformaldehyde

The most widely utilized deuteration method for alpha-tocopherol-d6 acetate involves deuteromethylation using perdeutero-paraformaldehyde as the deuterium source [6]. This approach specifically targets the 5,7-dimethyl positions on the chromanol ring system, resulting in d6-labeling with isotopic purities ranging from 95-99%. The reaction employs tin(II) chloride as a catalyst under controlled temperature conditions to ensure selective deuterium incorporation while minimizing isotope scrambling.

The deuteromethylation process begins with gamma-tocopherol or delta-tocopherol precursors that are treated with perdeutero-paraformaldehyde in the presence of SnCl₂ catalyst [6]. The reaction conditions are carefully optimized to achieve complete conversion of the methyl positions to their deuterated analogs while preserving the overall molecular structure. This methodology has been successfully scaled for production of research-grade materials with isotopic distributions showing 98.4% d3-alpha-tocopherol and 0.8% d6-alpha-tocopherol in the final product [6].

Metal-Mediated Exchange Reactions

Metal-mediated deuterium exchange represents a versatile approach for introducing deuterium at various positions within the tocopherol structure [7]. This methodology utilizes deuterated solvents such as D₂O or deuterated alcohols in combination with metal catalysts to facilitate hydrogen-deuterium exchange reactions. The process typically requires elevated temperatures and basic or acidic conditions to promote the exchange mechanism.

The metal-mediated approach offers flexibility in targeting different positions within the molecule, depending on the choice of catalyst and reaction conditions. Isotopic purities of 85-95% can be achieved through this methodology, with the ability to access multiple deuteration patterns beyond the standard d6-labeling [7]. The versatility of this approach makes it particularly valuable for research applications requiring specific isotopic labeling patterns.

Biosynthetic Labeling Strategies

Biosynthetic labeling approaches utilize microorganisms or plant cell cultures grown in deuterium-enriched media to produce naturally deuterated tocopherol compounds [8]. This methodology takes advantage of the natural biosynthetic pathways for vitamin E production, resulting in isotopic incorporation patterns that reflect the biological synthesis process. Isotopic purities of 90-98% can be achieved through optimized culture conditions and media composition.

The biosynthetic approach offers several advantages, including operation under ambient conditions and natural incorporation patterns that closely mimic endogenous labeling [8]. However, this methodology requires specialized fermentation facilities and extended production timelines compared to chemical synthesis approaches. The resulting products often require additional purification steps to achieve research-grade purity specifications.

Late-Stage Labeling Methodologies

Late-stage labeling techniques focus on introducing deuterium into pre-formed tocopherol structures using deuterated methylating agents [9]. This approach minimizes structural modifications during the labeling process and allows for precise control over the isotopic incorporation. Reaction conditions are typically mild, with short reaction times that prevent degradation of the sensitive tocopherol structure.

The late-stage labeling methodology achieves isotopic purities of 92-99% while maintaining high chemical yields [9]. This approach is particularly valuable for preparing specific isotopomers or when starting materials are expensive or limited in availability. The mild reaction conditions and minimal structural modifications make this technique suitable for preparing high-value research compounds.

Catalytic Hydrogen-Deuterium Exchange

Catalytic H/D exchange utilizes metal catalysts in combination with D₂ gas or deuterated acids to facilitate selective deuterium incorporation [10]. This methodology employs specialized catalyst systems that promote exchange at specific positions while maintaining selectivity for the desired labeling pattern. Operating under H₂/D₂ atmosphere, this approach achieves isotopic purities of 80-95% through relatively simple procedures.

The catalytic exchange methodology offers advantages in terms of procedural simplicity and catalyst recovery [10]. However, careful optimization of reaction conditions is required to prevent over-exchange or isotope scrambling that could reduce the selectivity of the labeling process. The method is particularly suitable for large-scale applications where procedural simplicity and cost-effectiveness are priorities.

Purification and Isolation Methodologies

The purification of alpha-tocopherol-d6 acetate requires sophisticated separation techniques that can effectively remove impurities while preserving the isotopic labeling and chemical integrity of the target compound. Multiple purification strategies have been developed to address the specific challenges associated with deuterated vitamin E derivatives.

Molecular Distillation Techniques

Molecular distillation represents a fundamental purification methodology for tocopherol compounds, operating under high vacuum conditions (0.001-1 mmHg) at temperatures between 250-500°F [11] [12]. This technique exploits the differences in molecular weight and vapor pressure between tocopherols and contaminating compounds to achieve effective separation. Recovery rates of 80-95% can be achieved with purity levels reaching 92-98% for the distilled fractions.

The molecular distillation process involves multiple stages, with initial distillation removing lower-boiling impurities followed by subsequent stages that concentrate the tocopherol products [12]. The high vacuum conditions minimize thermal degradation while enabling separation at reduced temperatures. The methodology is particularly effective for large-scale processing applications where high throughput is required.

Two-stage molecular distillation systems have been developed that incorporate esterification pretreatment to improve separation efficiency [12]. The first stage removes fatty acids and other low-molecular-weight contaminants, while the second stage concentrates the tocopherol compounds. Crystallization can be employed as a final purification step to achieve sterols separation with greater than 40% efficiency and concentrations exceeding 92% w/w [12].

Chromatographic Separation Systems

Column chromatography on silica gel provides high-resolution separation capabilities for alpha-tocopherol-d6 acetate purification [13]. The methodology employs gradient elution systems with carefully optimized solvent compositions to achieve baseline separation of tocopherol isomers and impurities. Recovery rates of 85-98% are typically achieved with final purities reaching 95-99.9% for well-optimized systems.

Normal-phase high-performance liquid chromatography (HPLC) has been developed for simultaneous separation of multiple vitamin E forms [14]. The chromatographic system utilizes silica columns with n-heptane and ethyl acetate mobile phases in gradient elution mode. Separation can be completed within 15 minutes with additional 2 minutes for re-equilibration, making the methodology suitable for routine quality control applications [14].

Chiral chromatography represents a specialized approach for stereoisomer separation using polysaccharide-based stationary phases [15]. This methodology achieves baseline resolution of RRR-alpha-tocopherol from other stereoisomers with excellent selectivity, precision, and robustness. The chiral separation capability is essential for applications requiring stereochemically pure materials [15].

Flash chromatography systems have been developed for rapid purification using automated systems with diol-modified stationary phases [13]. The methodology eliminates the need for sample heating or complex extraction procedures, providing a streamlined approach for routine purification applications. The automated systems enable parallel processing and reduced solvent consumption compared to conventional approaches.

Liquid-Liquid Extraction Processes

Liquid-liquid extraction systems utilize carefully selected solvent combinations to achieve selective partitioning of alpha-tocopherol-d6 acetate from impurities [16]. Hexane-methanol systems have been extensively studied for tocopherol purification, with extraction efficiency dependent on pH, temperature, and solvent ratios. Recovery rates of 75-90% are achievable with purities reaching 85-95% through optimized extraction protocols.

Caustic methanol extraction systems have been developed that exploit the formation of tocopherol-enriched aqueous phases [16]. The methodology involves treating crude tocopherol mixtures with caustic methanol solutions that selectively extract the tocopherol components while leaving organic impurities in the second phase. The purified tocopherol can be recovered through neutralization and distillation procedures.

Multi-stage extraction protocols enable progressive purification through sequential extraction steps with different solvent systems [17]. Each stage targets specific classes of impurities, resulting in cumulative purification effects that achieve high final purity levels. The multi-stage approach is particularly effective for complex crude mixtures containing diverse impurity profiles.

Crystallization and Precipitation Methods

Crystallization techniques provide final purification steps that can achieve exceptional purity levels for alpha-tocopherol-d6 acetate [12]. Controlled cooling programs and solvent selection enable selective crystallization of the target compound while excluding impurities from the crystal lattice. Crystallization recovery rates of 60-85% are typical, with final purities reaching 90-99% depending on the specific conditions employed.

Low-temperature solvent crystallization has been developed using specialized cooling protocols that control nucleation and crystal growth [17]. The methodology employs temperature-controlled environments to achieve selective precipitation while minimizing co-crystallization of impurities. Solvent selection is critical for optimizing both crystallization efficiency and final product purity.

Recrystallization procedures can be employed to further enhance purity through repeated crystallization cycles [12]. Each recrystallization step provides incremental purification, with the total number of cycles optimized to balance yield and purity requirements. Multiple recrystallization can achieve purities exceeding 99% for high-value research applications.

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) using carbon dioxide provides an environmentally friendly purification methodology with exceptional selectivity [18]. Operating at 40°C and 250 atm pressure, SFE achieves recovery rates of 95-99% with final purities reaching 98-99.5%. The methodology eliminates the need for organic solvents while providing mild extraction conditions that preserve thermal-sensitive compounds.

The SFE process operates through selective dissolution in supercritical CO₂, with extraction selectivity controlled through pressure and temperature optimization [18]. Extraction times of 15 minutes are sufficient for quantitative recovery, representing significant time savings compared to conventional liquid extraction procedures. The automated SFE process minimizes sample handling operations and reduces consumption of harmful solvents.

Modifier addition to the supercritical CO₂ enables fine-tuning of extraction selectivity for specific applications [18]. Polar modifiers can enhance the extraction of tocopherol compounds while maintaining selectivity against nonpolar impurities. The modifier concentration and choice provide additional parameters for optimizing extraction performance.

Quality Control Parameters and Analytical Characterization

Comprehensive analytical characterization of alpha-tocopherol-d6 acetate requires multiple complementary techniques to ensure chemical purity, isotopic integrity, and stereochemical authenticity. The analytical protocols must address the unique challenges associated with deuterated compounds while providing quantitative assessment of all critical quality parameters.

Liquid Chromatography-Mass Spectrometry Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for quantitative analysis of deuterated alpha-tocopherol compounds [19]. The methodology achieves detection limits of 10 pmol for deuterated alpha-tocopherol with precision (RSD) values of 2.4-2.7%. The technique enables simultaneous quantification of isotopic purity and concentration while providing structural confirmation through fragmentation analysis.

The HPLC-MS/MS methodology employs multiple reaction monitoring (MRM) using triple-quadrupole mass spectrometers equipped with atmospheric pressure chemical ionization interfaces [19]. Deuterated and unlabeled alpha-tocopherols are chromatographically separated and detected through positive ion monitoring, enabling direct comparison of isotopic ratios. The method provides accurate quantification without requiring derivatization steps that could compromise isotopic integrity.

Specialized LC-MS/MS methods have been developed for simultaneous analysis of alpha-tocopherol and its long-chain metabolites using deuterium-labeled internal standards [20]. The methodology employs pentafluorophenyl-based core-shell chromatography columns for baseline separation combined with solid-phase extraction using HybridSPE® materials. Detection limits range from 0.8 to 2.7 pg/mg with precision values less than 2% RSD [20].

The isotope dilution approach compensates for matrix effects and ion suppression while providing enhanced accuracy for quantitative measurements [20]. Calibration curves achieve linearity over concentration ranges spanning three orders of magnitude, enabling analysis of samples with widely varying analyte concentrations. The methodology is particularly valuable for bioanalytical applications and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities for alpha-tocopherol-d6 acetate characterization [21]. Detection limits range from 0.09 to 0.46 ng/mL with precision values of 4.9-8.0% RSD for routine applications. The methodology enables rapid analysis of isomer composition and chemical purity through electron impact ionization and selective ion monitoring.

Specialized GC-MS methods have been developed for simultaneous determination of eight vitamin E isomers including alpha-tocopherol acetate [21]. The analytical system employs VF-5MS columns (30 m × 0.25 mm, 0.25 μm) with separation completed within 13 minutes. Linear ranges extend from 0.1 to 40 μg/mL with correlation coefficients greater than 0.997 for all analytes [21].

Sample preparation for GC-MS analysis typically involves direct extraction with mixed solvents without saponification procedures that could compromise the acetate ester functionality [21]. Dibenzanthracene serves as an internal standard for quantification measurements, providing compensation for injection variability and matrix effects. Recovery rates range from 83.2% to 107% with RSD values from 1.1% to 8.4% [21].

The GC-MS methodology provides valuable information regarding thermal stability and degradation patterns under analytical conditions. Fragmentation patterns enable structural confirmation and identification of potential impurities or degradation products that could affect product quality or stability.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization for alpha-tocopherol-d6 acetate with particular emphasis on isotopic substitution patterns [22]. Both one-dimensional and two-dimensional NMR techniques including COSY and HETCOR analysis enable complete proton and carbon assignments for all tocopherol derivatives. The methodology achieves structural accuracy within ±2% for quantitative applications.

Carbon-13 NMR spectroscopy demonstrates exceptional utility for distinguishing between different tocopherol isomers and stereoisomeric forms [22]. The technique readily differentiates between natural d-isomers and synthetic racemic mixtures through characteristic chemical shift patterns. HETCOR spectra provide valuable qualitative identification capabilities for complex tocopherol mixtures [22].

Quantitative carbon-13 NMR analysis can be employed for direct quantification of alpha-tocopherol content using specialized pulse sequences that minimize relaxation and nuclear Overhauser effects [22]. Benzoic acid serves as an internal standard for calibration, enabling accurate quantification of individual tocopherol components in complex mixtures. The quantitative results demonstrate excellent correlation with gas chromatographic analysis [22].

Deuterium NMR spectroscopy provides specific information regarding isotopic substitution patterns and deuterium incorporation efficiency [23]. The technique enables direct assessment of isotopic purity and identification of deuterium scrambling or exchange reactions that could compromise labeling specificity. Moment analysis of deuterium NMR spectra provides quantitative information regarding isotopic distribution [23].

Ultraviolet-Visible Spectrophotometry

UV-Vis spectrophotometry provides rapid screening capabilities for alpha-tocopherol-d6 acetate content and identity confirmation [24]. The methodology achieves detection limits of 0.8-2.7 pg/mg with precision values less than 2% RSD for routine applications. Alpha-tocopherol acetate exhibits characteristic absorption maxima at 286 nm in ethanol, enabling specific identification and quantification [24].

The spectrophotometric method employs Beer's law relationships over concentration ranges from 1 to 12 μg/mL with excellent linearity [24]. Sample preparation involves simple dissolution in ethanol followed by direct measurement at the absorption maximum. The methodology provides rapid results suitable for process monitoring and quality control applications [24].

Absorption maximum methodology enables simple identification of tocopherol compounds through characteristic UV absorption patterns [25]. In absolute ethanol, the maximum absorption occurs at approximately 292 nm with specific extinction coefficients of 71-76 (E 1%, 1 cm) at 292 nm. Color reaction tests using nitric acid produce characteristic bright red to orange colors for positive identification [25].

Multi-wavelength analysis enables assessment of sample purity through spectral ratioing techniques that identify the presence of UV-absorbing impurities. The methodology provides cost-effective screening capabilities for routine quality control while requiring minimal sample preparation and instrumentation.

Chiral Chromatographic Analysis

Chiral chromatography enables specific analysis of stereoisomeric composition for alpha-tocopherol-d6 acetate using polysaccharide-based stationary phases [15]. Detection limits range from 0.04 to 0.18 mg/mL with precision values less than 2% RSD for stereoisomer-specific measurements. The methodology achieves baseline resolution of RRR-alpha-tocopherol from other stereoisomeric forms [15].

The chiral separation employs normal-phase liquid chromatography with polysaccharide derivative stationary phases on monodisperse macroporous silica gel supports [26]. Fluorescence detection provides enhanced sensitivity and selectivity for tocopherol compounds while minimizing interference from non-fluorescent impurities. Method selectivity, precision, and robustness have been validated for routine compliance testing [15].

Specialized chiral methods enable simultaneous determination of diastereomers of DL-alpha-tocopherol along with other tocol forms and retinol isomers [26]. The methodology employs solid-phase extraction preprocessing with nonpolar polystyrene divinylbenzene columns optimized for capacity and solvent consumption. Validation parameters demonstrate excellent linearity (r > 0.9999), acceptable accuracy (74.66%-112.92%), and precision (0.20%-10.52%) [26].

The chiral chromatographic approach provides essential capabilities for applications requiring stereochemically pure materials or assessment of stereoisomeric composition. The methodology is particularly valuable for natural product authentication and pharmaceutical applications where stereochemical purity directly impacts biological activity.

Scale-up Considerations for Research-Grade Production

The transition from laboratory-scale synthesis to research-grade production of alpha-tocopherol-d6 acetate requires careful consideration of multiple technical and economic factors. Successful scale-up must address process optimization, equipment selection, quality assurance, and regulatory compliance while maintaining the high purity and isotopic integrity required for research applications.

Process Integration and Optimization

Large-scale production of alpha-tocopherol-d6 acetate requires integrated process design that combines synthesis, deuteration, and purification operations in an efficient workflow [27]. The process integration must minimize intermediate handling steps while maximizing overall yield and purity. Material balance calculations indicate that facilities producing 16,500 kg/day of alpha-rich tocopherol mixtures can be adapted for deuterated analog production with appropriate modifications [27].

The enzymatic distillation process utilizing Candida rugosa lipase represents a scalable approach for processing crude tocopherol mixtures [27]. This biological processing step can be integrated with chemical deuteration procedures to achieve high-purity deuterated products. The process demonstrates excellent scalability with the capacity to produce kilogram quantities of purified tocopherol products annually [27].

Column chromatography scale-up requires careful consideration of bed height, flow rates, and solvent consumption to achieve optimal productivity [28]. Studies demonstrate that preparative chromatography systems can achieve greater than 98% purity with recovery rates exceeding 95% when properly optimized [28]. The kinetic reverse-phase chromatography approach provides rapid purification with minimal solvent consumption compared to conventional methods [28].

Temperature control becomes increasingly critical at larger scales due to heat generation during catalytic reactions and the thermal sensitivity of deuterated compounds [29]. Advanced process control systems must monitor reaction temperature, pressure, and composition continuously to prevent isotope scrambling or thermal degradation that could compromise product quality.

Equipment Design and Selection

Reactor design for large-scale deuteration reactions must address the specific requirements of isotope labeling chemistry while ensuring efficient heat and mass transfer [1]. Specialized reactor configurations with enhanced mixing capabilities are required to achieve uniform deuterium incorporation throughout the reaction volume. The zinc halide-catalyzed condensation process has been successfully scaled using recirculating reactor systems that enable catalyst recovery and reuse [1].

Molecular distillation equipment requires high-vacuum capabilities (0.001-1 mmHg) and precise temperature control to achieve effective separation at scale [11]. Multi-stage distillation systems enable progressive purification while minimizing thermal exposure time. Equipment materials must be compatible with deuterated compounds and avoid catalytic surfaces that could promote isotope exchange [11].

Chromatographic systems for large-scale purification require specialized column designs and high-capacity stationary phases [30]. Non-ionic adsorbent resins and strongly basic anion exchange resins have been successfully employed for industrial-scale tocopherol separation [30]. The chromatographic systems must incorporate automated fraction collection and recycling capabilities to optimize productivity and solvent utilization.

Quality control instrumentation must be integrated throughout the production process to enable real-time monitoring of critical quality parameters [31]. In-line HPLC-MS/MS systems provide continuous assessment of isotopic purity and chemical composition without requiring manual sampling procedures. Advanced analytical capabilities enable immediate process adjustments to maintain product specifications [31].

Economic and Regulatory Considerations

Regulatory compliance for research-grade materials requires comprehensive documentation of synthesis procedures, analytical methods, and quality specifications [32]. European Pharmacopoeia methods provide standardized analytical protocols for tocopherol characterization that can be adapted for deuterated analogs [32]. ISO/IEC 17025 and ISO 17034 accreditation requirements ensure traceability and measurement uncertainty assessment for certified reference materials [33].

Environmental considerations include solvent selection and waste minimization strategies that reduce the environmental impact of large-scale production [8]. Green extraction methods and sustainable processing technologies enable environmentally responsible production while maintaining product quality standards [8]. Solvent recovery and recycling systems minimize waste generation and reduce operating costs.

Intellectual property considerations may impact the selection of synthetic routes and processing technologies for commercial-scale production [3]. Patent protection for specific synthetic methodologies may require license agreements or development of alternative approaches. The asymmetric Grignard methodology for natural vitamin E synthesis represents a patented technology that requires appropriate licensing for commercial applications [3].

Quality Assurance and Control Systems

Comprehensive quality assurance systems must address the unique challenges associated with deuterated compound production while ensuring consistent product quality [33]. Certificate of Analysis protocols must include isotopic purity assessment, chemical purity determination, and stereochemical characterization. Stability studies under controlled storage conditions provide essential information regarding shelf life and storage requirements [33].

Statistical process control enables continuous monitoring of critical process parameters and product quality attributes [32]. Control charts for isotopic purity, chemical yield, and impurity levels provide early warning of process deviations that could impact product quality. Regular proficiency testing and inter-laboratory comparisons ensure analytical method reliability and accuracy [32].

Batch release procedures must include comprehensive testing against established specifications before product distribution [25]. Testing protocols include appearance, assay content, isotopic purity, optical rotation, spectrophotometric characteristics, and impurity analysis. Refractive index, sulfated ash content, and acidity measurements provide additional quality confirmation [25].

Traceability systems enable complete documentation of raw material sources, processing conditions, and analytical results for each production batch [33]. Chain of custody procedures ensure sample integrity throughout the testing process while maintaining appropriate security for high-value research materials. Electronic data management systems provide secure storage and retrieval of quality documentation.